Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-
Description
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- is a complex aromatic thiol derivative characterized by a central benzene ring substituted with a thiol (-SH) group and two ethynyl (-C≡C-) moieties. One ethynyl group is further functionalized with a phenyl-substituted phenylethynyl unit, creating an extended conjugated system.
Properties
IUPAC Name |
4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14S/c23-22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-11,14-17,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXHUNZHXSIMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609556 | |
| Record name | 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174844-47-4 | |
| Record name | 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- typically involves multi-step organic reactions. One common method includes the coupling of 4-iodobenzoic acid with phenylacetylene under palladium-catalyzed conditions to form 4-[(phenylethynyl)phenyl]ethynylbenzoic acid. This intermediate is then converted to the corresponding thiol derivative through reduction and subsequent thiolation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzenethiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzenethiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing molecular pathways and reactions .
Comparison with Similar Compounds
(a) 4-{[3-(Phenylethynyl)phenyl]ethynyl}benzaldehyde (C₂₃H₁₄O)
- Key Differences : Replaces the thiol (-SH) group with a benzaldehyde (-CHO) moiety.
- Implications : The aldehyde group introduces electron-withdrawing effects, reducing electron density on the benzene ring compared to the electron-donating thiol group in the target compound. This alters reactivity in cross-coupling reactions or substrate binding .
- Applications : Likely used in organic synthesis as a precursor for Schiff bases or polymers, whereas the thiol analog may prioritize surface functionalization or catalysis.
(b) [4-(5-Bromo-2-fluoro-benzyl)-phenylethynyl]-triisopropyl-silane
- Key Differences : Incorporates halogen (Br, F) substituents and a triisopropyl-silane protective group.
- Implications: Halogens increase electrophilicity, while the silane group enhances stability during synthetic steps (e.g., Sonogashira coupling). The target compound’s thiol group, in contrast, offers nucleophilic reactivity for metal coordination .
Functional Group Variations
(a) 4-Phenylphenol (4-PP; C₁₂H₁₀O, MW 170.21 ) and 4-Ethylphenol (C₈H₁₀O, MW 122.16 )
- Key Differences : Lack ethynyl groups but feature hydroxyl (-OH) or ethyl (-CH₂CH₃) substituents in the para position.
- Implications: The phenolic -OH group (pKa ~10) is less acidic than the thiol (-SH, pKa ~6.5), affecting solubility and reactivity. 4-Ethylphenol’s alkyl chain enhances hydrophobicity, contrasting with the target compound’s planar, conjugated structure .
- Applications : 4-PP is a disinfectant and polymer stabilizer, while the target compound’s conjugation suggests optoelectronic uses.
(b) Benzenethiol, 4-fluoro-2-[(4-methoxyphenyl)methyl] (C₁₄H₁₃FOS, MW 248.32 )
- Key Differences : Retains the thiol group but adds fluorine and methoxybenzyl substituents.
- Implications : Fluorine’s electronegativity increases oxidative stability, while the methoxy group introduces steric hindrance. The target compound’s ethynyl groups enable π-stacking, advantageous in conductive materials .
Derivatives with Amino or Ester Groups
(a) Tyramine (C₈H₁₁NO, MW 137.18 )
- Key Differences: Substitutes thiol with a hydroxy (-OH) and aminoethyl (-CH₂CH₂NH₂) chain.
- The amino group enables hydrogen bonding, absent in the thiol derivative .
(b) Thioacetic Acid S-[4-[4-(Phenylethynyl)phenyl]ethynyl]benzenethiol Ester
- Key Differences : Thiol is esterified with thioacetic acid, forming a thioester (-S-CO-CH₃).
- Implications : The ester group modifies reactivity (e.g., reduced nucleophilicity) and stability compared to the free thiol, which is critical for surface adhesion .
Data Table: Comparative Analysis
Key Research Findings
- Electronic Properties : The target compound’s ethynyl-phenyl backbone enables extended conjugation, critical for charge transport in organic electronics. This contrasts with halogenated analogs (e.g., ), where electron-withdrawing groups disrupt delocalization .
- Reactivity : The free thiol group allows for chemisorption on gold or silver surfaces, a trait absent in esterified () or aldehyde () derivatives .
- Stability : Silane-protected analogs () exhibit enhanced synthetic versatility, whereas the target compound’s thiol may require inert conditions to prevent oxidation .
Biological Activity
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- (CAS No. 174844-47-4) is an organic compound characterized by a thiol group (-SH) attached to a complex phenylethynyl structure. Its molecular formula is C22H14S, and it has a molecular weight of approximately 310.4 g/mol. This compound exhibits significant biological activity due to its unique chemical properties, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and material science.
Chemical Structure and Properties
The compound features a thiol group that can participate in redox reactions, forming covalent bonds with electrophilic centers in biological molecules. The presence of multiple aromatic rings allows for π-π interactions, which can influence biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C22H14S |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 174844-47-4 |
| Boiling Point | Approx. 168 °C |
| Appearance | Colorless to pale yellow liquid |
The biological activity of Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- primarily stems from its ability to form adducts with proteins and other biomolecules. This interaction can lead to modifications in protein function, impacting various cellular processes such as:
- Antimicrobial Activity : The compound has demonstrated activity against certain bacterial and fungal strains.
- Oxidative Stress Modulation : It can influence cellular antioxidant systems, potentially disrupting oxidative stress responses in pathogens.
- Cell Signaling Pathways : The compound's ability to interact with signaling proteins may alter pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research indicates that Benzenethiol derivatives exhibit antimicrobial properties. A study explored its efficacy against various bacterial strains, showing significant inhibitory effects at specific concentrations. This suggests potential applications in developing new antimicrobial agents.
Case Study: Interaction with Proteins
In a controlled laboratory setting, Benzenethiol was tested for its ability to interact with thiol-containing proteins. The results indicated that the compound could effectively modify protein structures through covalent bonding, leading to alterations in enzymatic activity.
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacteria | |
| Protein Modification | Alters enzymatic function | |
| Oxidative Stress | Disrupts cellular antioxidant systems |
Applications in Research and Industry
Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- serves as a versatile building block in organic synthesis. Its unique properties make it suitable for:
- Chemical Synthesis : Utilized in the development of complex organic molecules.
- Biochemical Probes : Investigated for potential use as probes in studying thiol interactions within biological systems.
- Material Science : Explored for applications in developing advanced materials with specific properties due to its reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
